

Technical Assessment: ¹H NMR Structural Validation of Z-Lys(Boc)-OSu

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Compound of Interest

Compound Name: Z-Lys(boc)-osu

CAS No.: 3338-34-9

Cat. No.: B556967

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Content Type: Comparative Technical Guide Subject: N- α -Benzyloxycarbonyl-N- ϵ -tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester CAS: 3338-34-9 Focus: Structural confirmation, purity assessment, and differentiation from precursors.

Executive Summary

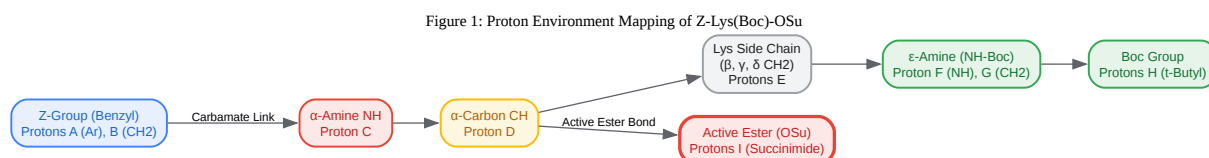
Z-Lys(Boc)-OSu is an orthogonally protected amino acid derivative used primarily in solution-phase peptide synthesis and bioconjugation. Its utility relies on the differential stability of the protecting groups (Z- group removed by hydrogenolysis; Boc group removed by acid) and the high reactivity of the N-hydroxysuccinimide (OSu) ester.

This guide provides a definitive framework for interpreting the ¹H NMR spectrum of **Z-Lys(Boc)-OSu**. Unlike generic spectral lists, this document focuses on the comparative analysis required to distinguish the active ester from its hydrolyzed byproducts and unreacted precursors—a critical quality control step in drug development.

Structural Analysis & Assignments

To accurately interpret the spectrum, we must first map the protons to the chemical structure. The diagram below illustrates the **Z-Lys(Boc)-OSu** molecule with specific proton environments labeled for the spectral assignment table.

Molecular Visualization



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Caption: Logical flow of proton environments from the N-terminus (Z-group) to the C-terminus (Active Ester) and Side Chain.

Standard Chemical Shifts (CDCl₃, 300-400 MHz)

The following table synthesizes data for **Z-Lys(Boc)-OSu**. Note that CDCl₃ is the preferred solvent for characterization as it minimizes amide proton exchange compared to DMSO-d₆.

Proton Label	Chemical Group	Shift (δ ppm)	Multiplicity	Integration	Diagnostic Note
I	OSu (Succinimide)	2.80 - 2.86	Singlet (s)	4H	CRITICAL: Confirms activation.
A	Z-Aromatic	7.30 - 7.40	Multiplet (m)	5H	Reference for integration.
B	Z-Benzyllic CH ₂	5.10 - 5.15	Singlet (s)	2H	Characteristic of Z-group.
C	α -NH	5.30 - 5.60	Doublet (d)	1H	Broad; shift varies w/ conc.
D	α -CH	4.70 - 4.90	Multiplet (m)	1H	Deshielded by OSu ester.
F	ϵ -NH	4.60 - 4.80	Broad (br s)	1H	Often overlaps with α -CH.
G	ϵ -CH ₂	3.10 - 3.20	Multiplet (m)	2H	Adjacent to Boc-amine.
E	Lys β , γ , δ CH ₂	1.30 - 1.95	Multiplet (m)	6H	Broad aliphatic region.
H	Boc (t-Butyl)	1.44	Singlet (s)	9H	Sharp, intense singlet.

Comparative Analysis: Active Ester vs. Alternatives

The primary challenge in synthesizing **Z-Lys(Boc)-OSu** is ensuring complete conversion from the free acid and preventing hydrolysis during storage. The NMR spectrum provides the most reliable method for this differentiation.

Scenario A: Active Ester vs. Precursor (Free Acid)

Precursor: Z-Lys(Boc)-OH Product: Z-Lys(Boc)-OSu

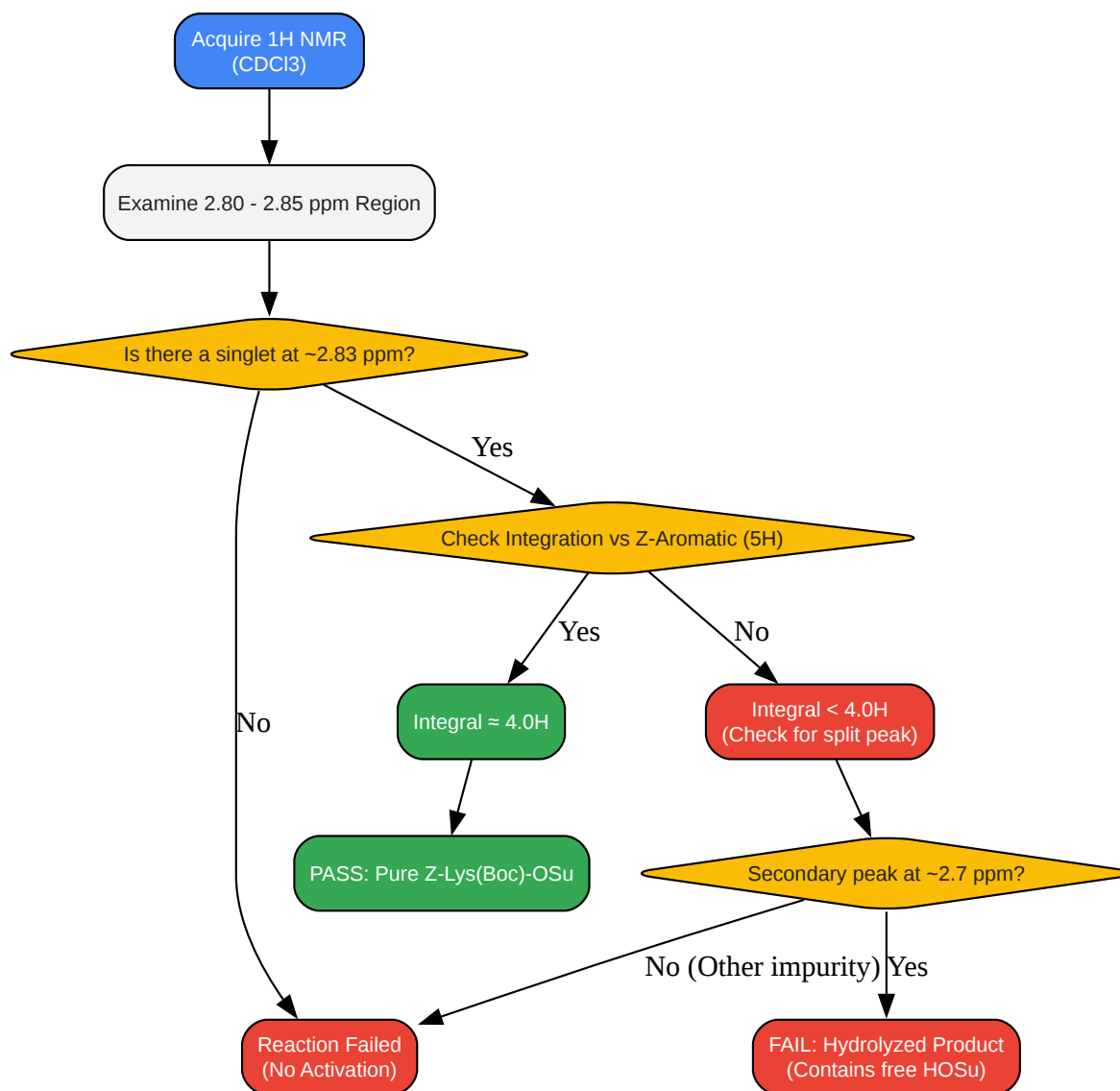
Feature	Z-Lys(Boc)-OSu (Active)	Z-Lys(Boc)-OH (Precursor)	Interpretation
Succinimide Peak	Sharp Singlet @ 2.83 ppm (4H)	Absent	The presence of this peak confirms the ester formation.
α -CH Shift	4.70 - 4.90 ppm	4.30 - 4.50 ppm	The electron-withdrawing nature of the OSu group shifts the α -proton downfield compared to the free acid.
Acid Proton	Absent	Broad singlet > 10 ppm	Visible only in very dry DMSO/CDCl ₃ for the acid.

Scenario B: Active Ester vs. Hydrolysis (Impurity)

Moisture sensitivity causes the OSu ester to hydrolyze back to the carboxylic acid and free N-hydroxysuccinimide (HOSu).

- Diagnostic Signal: Free HOSu appears as a singlet around 2.65 - 2.75 ppm in CDCl₃ (slightly upfield from the esterified OSu at 2.83 ppm).
- Quantification: If you see two peaks in the 2.6–2.9 ppm region, integration allows you to calculate purity:

Comparative Workflow Diagram



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Caption: Decision tree for assessing the quality of **Z-Lys(Boc)-OSu** based on the succinimide resonance.

Experimental Protocol: NMR Acquisition

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Sample Preparation

- Mass: Weigh 10–15 mg of **Z-Lys(Boc)-OSu**.
- Solvent: Use 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane).
 - Why CDCl₃? It provides the best separation between the α-CH and the solvent peak compared to DMSO-d₆, which can obscure the α-proton region due to water signals.
- Vessel: Use a high-quality 5mm NMR tube. Filter the solution through a cotton plug if any turbidity (undissolved salts/DCU) is observed.

Acquisition Parameters[1]

- Frequency: 400 MHz or higher recommended (300 MHz is acceptable but multiplets may overlap).
- Scans: 16–32 scans are sufficient for this concentration.
- Pulse Angle: 30° or 45°.
- Relaxation Delay (D1): Set to 2.0 seconds minimum.
 - Reasoning: The quaternary carbons and the OSu protons can have longer T1 relaxation times. A short D1 can lead to under-integration of the OSu peak, falsely indicating low purity.

Processing

- Phasing: Apply automatic phasing, then manually correct to ensure the baseline is flat around the 2.8 ppm region.
- Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
- Integration: Calibrate the integral of the Z-group aromatic protons (7.30–7.40 ppm) to 5.00.

Troubleshooting & Common Impurities

Impurity Signal	Chemical Shift (CDCl ₃)	Source	Remediation
Dicyclohexylurea (DCU)	Multiplets @ 1.0–1.9 ppm; Broad NH @ ~5.0	Byproduct of DCC coupling	DCU is sparingly soluble in CDCl ₃ but may appear. Recrystallize from Isopropanol/Hexane.
Free HOSu	Singlet @ ~2.70 ppm	Hydrolysis	Store under Argon at -20°C. Re-wash with cold isopropanol if significant.
Ethyl Acetate	q @ 4.12, s @ 2.05, t @ 1.26	Recrystallization solvent	Dry under high vacuum (>4 hours).
Water	Broad s @ ~1.56 ppm	Solvent/Atmosphere	Use fresh ampoule of CDCl ₃ ; dry product over P ₂ O ₅ .

References

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